molecular formula C14H10ClN3OS B2476832 N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851979-05-0

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2476832
CAS No.: 851979-05-0
M. Wt: 303.76
InChI Key: WQAUCZQZZRDBQF-UHFFFAOYSA-N
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Description

“N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide” is a compound that belongs to the benzothiazole class . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The reaction conditions are relatively mild and the yield is usually high .


Molecular Structure Analysis

Benzothiazole is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

Benzothiazole derivatives have been shown to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Future Directions

The development of novel antibiotics to control resistance problems is crucial . Benzothiazole derivatives, including “N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide”, could be further explored for their potential as antibacterial agents. Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the safety profile of these compounds.

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-10-7-4-8-11-12(10)16-14(20-11)18-17-13(19)9-5-2-1-3-6-9/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAUCZQZZRDBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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